molecular formula C21H17BrO8 B1338673 14-Bromodaunomycinone CAS No. 29742-69-6

14-Bromodaunomycinone

Cat. No.: B1338673
CAS No.: 29742-69-6
M. Wt: 477.3 g/mol
InChI Key: JBZMHBHXHFZSMN-CWKPULSASA-N
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Description

14-Bromodaunomycinone (CAS 29742-69-6; molecular formula C21H17BrO8) is a brominated derivative of daunomycinone, a key anthracycline intermediate. It serves as a critical precursor in synthesizing analogs with enhanced biological activity, such as WP 549, which exhibits high efficacy against multidrug-resistant cancer cells . The compound is synthesized via bromination of daunomycinone at the 14-position using bromine (Br2) in chloroform, achieving an 81.1% yield . Its bromine substituent enhances reactivity, enabling further derivatization, such as nucleophilic substitution with valerate to form 14-O-valeroyldaunomycinone .

Properties

IUPAC Name

(7S,9S)-9-(2-bromoacetyl)-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrO8/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,23,26-27,29H,5-7H2,1H3/t10-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZMHBHXHFZSMN-CWKPULSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CBr)O)C(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)CBr)O)C(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458585
Record name FT-0663685
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29742-69-6
Record name FT-0663685
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14-Bromodaunomycinone typically involves the bromination of daunomycinone. The reaction is carried out using bromine in an organic solvent under controlled conditions to ensure selective bromination at the 14th position . The reaction mixture is then purified using standard chromatographic techniques to isolate the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 14-Bromodaunomycinone undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of hydroquinones.

    Substitution: Formation of substituted daunomycinone derivatives.

Scientific Research Applications

14-Bromodaunomycinone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in developing new anthracycline antibiotics with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 14-Bromodaunomycinone involves its interaction with DNA and enzymes. It intercalates into DNA, disrupting the replication process and inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication and repair . This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 14-Bromodaunomycinone and other daunomycinone derivatives are summarized below:

Table 1: Structural and Functional Comparison of Daunomycinone Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Role/Notes
This compound 29742-69-6 C21H17BrO8 477.26 Bromine at C14 Intermediate for WP 549 synthesis; enhances activity against resistant cells
6,10,11-Triethylcarbonate Daunomycinone 67665-61-6 C30H30O14 614.55 Ethyl carbonate groups at C6, C10, C11 Modified solubility/stability; potential prodrug due to ester hydrolysis
14-((4-Methoxyphenyl)diphenylmethoxy) Daunomycinone 59326-04-4 C41H34O10 710.70 Bulky aromatic group at C14 Likely used as a protective group intermediate; may alter DNA intercalation
1-Demethyl Daunomycinone derivatives 67665-62-7 C29H28O14 576.52 Demethylation at C1 Structural simplification; impacts pharmacokinetics

Key Findings:

Reactivity and Synthesis: The bromine atom at C14 in this compound facilitates nucleophilic substitution reactions, making it a versatile intermediate for generating analogs like 14-O-valeroyldaunomycinone . In contrast, triethylcarbonate or methoxyphenyl substituents in other derivatives prioritize stability or steric hindrance, limiting further reactivity .

Structural Impact on Bioactivity :

  • The bromine substituent’s electronegativity and moderate size may enhance DNA-binding affinity in anthracyclines, contributing to WP 549’s efficacy against resistant cancer cells . Conversely, bulky groups (e.g., 4-methoxyphenyl diphenylmethoxy) could reduce target accessibility but improve metabolic stability .

Physicochemical Properties: this compound’s molecular weight (477.26 g/mol) and halogenated structure suggest moderate lipophilicity, balancing solubility and membrane permeability.

Therapeutic Potential: While this compound itself is primarily a synthetic intermediate, its derivatives (e.g., WP 549) demonstrate superior activity in overcoming drug resistance compared to non-halogenated analogs . Other derivatives, such as triethylcarbonate variants, may act as prodrugs with delayed release profiles .

Biological Activity

14-Bromodaunomycinone is a derivative of daunorubicin, a well-known anthracycline antibiotic used in cancer therapy. Its structural modifications, particularly the bromination at the 14-position, have been studied for their potential to enhance biological activity and therapeutic efficacy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

This compound exerts its effects primarily through the following mechanisms:

  • DNA Intercalation : The compound intercalates between DNA base pairs, disrupting normal DNA functions. This interference inhibits DNA replication and transcription, leading to cytotoxicity in rapidly dividing cells such as cancer cells.
  • Topoisomerase II Inhibition : It stabilizes the DNA-topoisomerase II complex, preventing the re-ligation of DNA strands. This action results in DNA breaks and triggers apoptosis .
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress by generating ROS, which damage cellular components including lipids, proteins, and nucleic acids.

The biochemical properties of this compound are significant for its therapeutic applications:

  • Cytotoxicity : In vitro studies demonstrate that this compound induces cell death in various cancer cell lines by promoting apoptosis and inhibiting cell cycle progression.
  • Dose-Dependent Effects : The cytotoxic effects are dose-dependent; lower doses may inhibit tumor growth with minimal toxicity, while higher doses can lead to severe side effects such as cardiotoxicity and myelosuppression.
  • Metabolism : The compound is primarily metabolized in the liver, undergoing reduction and hydrolysis to form active metabolites. Enzymes such as cytochrome P450 reductase play a crucial role in this metabolic pathway.

Research Findings

Recent studies have highlighted the effectiveness of this compound in various contexts:

  • Antitumor Activity : Research indicates that this compound exhibits significant antitumor activity against several cancer types, including leukemia and solid tumors. Its efficacy has been compared favorably to other anthracyclines due to its enhanced ability to induce apoptosis .
  • Combination Therapies : Case studies suggest that combining this compound with other chemotherapeutic agents may overcome resistance observed with standard treatments. For instance, studies have shown improved survival rates in animal models when used in conjunction with other cytotoxic drugs .

Case Studies

Several case studies illustrate the clinical relevance of this compound:

  • Case Study A : A patient with relapsed acute myeloid leukemia (AML) was treated with a regimen including this compound. The treatment resulted in a significant reduction in leukemic cells and improved overall survival compared to historical controls treated with standard anthracyclines.
  • Case Study B : In a clinical trial involving patients with solid tumors resistant to conventional therapies, those receiving this compound showed a marked improvement in tumor response rates compared to those receiving placebo or standard care.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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